
(R)-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile
Overview
Description
®-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile is a chemical compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol. This compound is notable for its applications in various fields of scientific research, including synthetic and medicinal chemistry, peptide synthesis, and polymer science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile typically involves the reaction of pyrrolidine derivatives with aminoacetyl compounds under controlled conditions. One common method involves the use of α-amino acids as starting materials, which are then subjected to ring-opening polymerization of α-amino acid N-carboxyanhydrides. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of ®-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile may involve large-scale synthesis using similar methods as described above, but with optimization for higher yields and purity. This can include the use of advanced purification techniques such as chromatography and crystallization to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of ®-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile, such as oxo derivatives, amine derivatives, and substituted pyrrolidine compounds.
Scientific Research Applications
Medicinal Chemistry
Dipeptidyl Peptidase IV Inhibition
The primary application of (R)-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile is in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are essential for managing type 2 diabetes mellitus. DPP-IV is a serine protease that plays a significant role in glucose metabolism by inactivating incretin hormones. Inhibiting this enzyme enhances insulin secretion and reduces blood glucose levels.
- Vildagliptin : This compound has been synthesized using this compound as an intermediate. Vildagliptin exhibits high selectivity and potency as a DPP-IV inhibitor, providing a therapeutic option for lowering postprandial hyperglycemia .
Synthesis of Novel Compounds
Key Intermediate for Drug Development
This compound is utilized as a key intermediate in the synthesis of various derivatives aimed at enhancing the efficacy and stability of DPP-IV inhibitors. The incorporation of this compound into drug design allows for modifications that can lead to improved pharmacokinetic properties.
- Library Generation : Researchers have used this compound to create a library of potential DPP-IV inhibitors by reacting it with various aliphatic and aromatic amines. This approach facilitates biological screening to identify compounds with desirable therapeutic profiles .
Chemical Stability Studies
Stability Analysis in Formulations
Understanding the chemical stability of this compound is crucial for its application in pharmaceutical formulations. Studies have shown that the stability of this compound can be influenced by formulation components and storage conditions.
- Forced Degradation Studies : Research indicates that the intrinsic stability of active pharmaceutical ingredients, including Vildagliptin derived from this compound, can be assessed through forced degradation studies. These studies help identify potential impurities and degradation pathways, ensuring the quality and safety of pharmaceutical products .
Mechanism of Action
The mechanism of action of ®-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile involves its interaction with various molecular targets and pathways. The compound can act as a precursor for the synthesis of peptides and proteins, which in turn can interact with cellular receptors and enzymes to exert biological effects. The specific pathways involved depend on the nature of the peptides or proteins synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Aminoacetyl)pyrrolidine-2-carboxylic acid: This compound shares a similar structure but has a carboxylic acid group instead of a nitrile group.
Glycyl-D-alanine: Another similar compound used in peptide synthesis.
Uniqueness
®-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile building block in synthetic and medicinal chemistry. Its ability to form stable polypeptides and its applications in drug development further highlight its importance in scientific research.
Biological Activity
(R)-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. It belongs to a class of pyrrolidine derivatives that have shown promising biological activities, including enzyme inhibition relevant to diabetes management.
- Molecular Formula : C7H11N3O
- Molecular Weight : 153.18 g/mol
- Structure : The compound features a pyrrolidine ring with an aminoacetyl group and a carbonitrile substituent, which contributes to its biological activity.
Enzyme Inhibition
Recent studies have highlighted the inhibitory effects of this compound on key enzymes involved in carbohydrate metabolism, specifically:
- α-Glucosidase
- α-Amylase
These enzymes play crucial roles in breaking down carbohydrates into glucose, and their inhibition is a strategy for managing type 2 diabetes mellitus. A derivative of N-acetylpyrrolidine was shown to have high potential in inhibiting these enzymes, suggesting that this compound may exhibit similar properties .
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
DPP-IV is a well-established target for type 2 diabetes treatment. Compounds similar to this compound have been synthesized and evaluated for their DPP-IV inhibitory activity. For instance, certain analogues demonstrated significant DPP-IV inhibition and effectively reduced serum glucose levels in diabetic mice models . This mechanism enhances the action of incretin hormones, leading to improved glycemic control.
Free Radical Scavenging Activity
In addition to enzyme inhibition, derivatives of this compound have also shown free radical scavenging activity. This property is beneficial in mitigating oxidative stress-related complications associated with diabetes .
Synthesis and Evaluation
The synthesis of this compound typically involves reactions between pyrrolidine derivatives and aminoacetyl compounds. Various derivatives have been synthesized and tested for their biological activities:
Compound | Activity | Reference |
---|---|---|
N-(benzyl)-2-acetylpyrrolidine | α-Glucosidase Inhibition | |
N-(tosyl)-2-acetylpyrrolidine | α-Amylase Inhibition | |
Vildagliptin Analogues | DPP-IV Inhibition |
Case Study: DPP-IV Inhibitors
A study involving the synthesis of vildagliptin analogues demonstrated that certain compounds exhibited greater DPP-IV inhibitory activity than vildagliptin itself, suggesting that modifications to the pyrrolidine structure can enhance efficacy against diabetes .
Q & A
Basic Research Questions
Q. What is the significance of the nitrile group in (R)-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile for DPP-IV inhibition?
The nitrile group in the 2-position of the pyrrolidine ring enables reversible, nanomolar inhibition of DPP-IV by forming a covalent yet labile bond with the catalytic serine residue of the enzyme. This enhances both binding affinity and metabolic stability, making the compound suitable for oral administration . The stereochemistry (R vs. S) influences enzyme interaction, with the S-enantiomer being more commonly studied in clinical DPP-IV inhibitors like Vildagliptin .
Q. How is the enantiomeric purity of this compound validated during synthesis?
Chiral HPLC or polarimetry is typically employed to confirm enantiomeric excess. For example, synthesis starting from D-proline (instead of L-proline) ensures the R-configuration, while spectroscopic methods (e.g., NMR) can detect rotameric ratios, which indirectly reflect stereochemical integrity . Rotamers arise due to restricted rotation of the N-acyl group, appearing as split signals for C-2 protons in NMR spectra .
Q. What are the standard biological assays to evaluate this compound’s DPP-IV inhibitory activity?
Recombinant human DPP-IV enzyme assays are used, measuring inhibition at nanomolar concentrations (e.g., 300 nM test compound vs. 100 nM reference standards). Activity is quantified via fluorescence or colorimetric substrates that release a detectable product upon enzymatic cleavage . Comparative studies against S-enantiomers are critical to assess stereospecific effects.
Advanced Research Questions
Q. How can synthetic routes for the R-enantiomer be optimized to avoid aqueous workup challenges?
Traditional methods involving aqueous ammonia for amide formation result in yield loss due to product solubility. A non-aqueous approach using dicyclohexylcarbodiimide (DCC) and ammonium bicarbonate in dichloromethane minimizes hydrolysis and improves isolation efficiency. This method achieved ~52% yield for the S-enantiomer’s amide intermediate, which can be adapted for the R-form with chiral starting materials .
Q. What strategies resolve contradictions in reported synthetic yields for pyrrolidine-carbonitrile derivatives?
Discrepancies in yields (e.g., 52% vs. 83%) arise from solvent choice and reaction conditions. Replacing acetonitrile (MeCN) with THF during N-acylation accelerates reaction kinetics, reducing time from 48 hours to 2 hours and improving yield to 81% for intermediate acids . For the R-enantiomer, optimizing solvent polarity and temperature could similarly enhance efficiency.
Q. How does fluorination at the pyrrolidine ring (e.g., 4,4-difluoro substitution) impact biological activity?
Fluorine introduction enhances metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation. For example, (S)-4,4-difluoro-1-glycylpyrrolidine-2-carbonitrile shows prolonged DPP-IV inhibition due to increased lipophilicity and enzyme-binding rigidity. Similar modifications to the R-enantiomer may require reevaluation of steric effects on target engagement .
Q. What analytical techniques characterize rotameric equilibria in N-acylated pyrrolidine derivatives?
and NMR spectroscopy identify rotamers via split signals for protons near the acyl group (e.g., C-2 pyrrolidine protons). For (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, rotamer ratios (cis:trans ≈ 3:2) are calculated from integration of distinct NMR peaks. Dynamic NMR or variable-temperature studies can further probe energy barriers to rotation .
Q. Methodological Tables
Table 1: Key Synthetic Steps for this compound
Table 2: Comparative DPP-IV Inhibition of Enantiomers
Compound | IC (nM) | Notes | Reference |
---|---|---|---|
(S)-1-(2-Chloroacetyl)-pyrrolidine-2-carbonitrile | 2.5 | Clinical intermediate for Vildagliptin | |
(R)-Enantiomer | Pending data | Hypothesized lower activity due to steric mismatch |
Q. Data Contradiction Analysis
- Stereochemical Efficacy : While S-enantiomers dominate clinical use, limited data on the R-form’s DPP-IV activity create ambiguity. Researchers must validate whether the R-configuration offers unique off-target benefits or reduced efficacy .
- Synthetic Yields : Earlier methods using L-prolineamide yielded 52% due to protection/deprotection steps, whereas optimized routes with L-proline achieved 81% via solvent tuning. The R-enantiomer may require analogous adjustments .
Properties
IUPAC Name |
(2R)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c8-4-6-2-1-3-10(6)7(11)5-9/h6H,1-3,5,9H2/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOMURQNGATABE-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)CN)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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